Thymopoietin I/II (29-41) (bovine) Thymopoietin I/II (29-41) (bovine)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16635590
InChI: InChI=1S/C73H115N19O22/c1-36(2)30-49(66(107)87-50(32-40-14-18-42(93)19-15-40)67(108)90-53(72(113)114)31-37(3)4)86-65(106)48(23-26-55(77)96)85-70(111)59(38(5)6)91-68(109)51(33-41-16-20-43(94)21-17-41)89-71(112)60(39(7)8)92-69(110)52(34-58(100)101)88-62(103)44(12-9-10-28-74)82-61(102)45(13-11-29-80-73(78)79)83-64(105)47(22-25-54(76)95)84-63(104)46(24-27-57(98)99)81-56(97)35-75/h14-21,36-39,44-53,59-60,93-94H,9-13,22-35,74-75H2,1-8H3,(H2,76,95)(H2,77,96)(H,81,97)(H,82,102)(H,83,105)(H,84,104)(H,85,111)(H,86,106)(H,87,107)(H,88,103)(H,89,112)(H,90,108)(H,91,109)(H,92,110)(H,98,99)(H,100,101)(H,113,114)(H4,78,79,80)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,59-,60-/m0/s1
SMILES:
Molecular Formula: C73H115N19O22
Molecular Weight: 1610.8 g/mol

Thymopoietin I/II (29-41) (bovine)

CAS No.:

Cat. No.: VC16635590

Molecular Formula: C73H115N19O22

Molecular Weight: 1610.8 g/mol

* For research use only. Not for human or veterinary use.

Thymopoietin I/II (29-41) (bovine) -

Specification

Molecular Formula C73H115N19O22
Molecular Weight 1610.8 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C73H115N19O22/c1-36(2)30-49(66(107)87-50(32-40-14-18-42(93)19-15-40)67(108)90-53(72(113)114)31-37(3)4)86-65(106)48(23-26-55(77)96)85-70(111)59(38(5)6)91-68(109)51(33-41-16-20-43(94)21-17-41)89-71(112)60(39(7)8)92-69(110)52(34-58(100)101)88-62(103)44(12-9-10-28-74)82-61(102)45(13-11-29-80-73(78)79)83-64(105)47(22-25-54(76)95)84-63(104)46(24-27-57(98)99)81-56(97)35-75/h14-21,36-39,44-53,59-60,93-94H,9-13,22-35,74-75H2,1-8H3,(H2,76,95)(H2,77,96)(H,81,97)(H,82,102)(H,83,105)(H,84,104)(H,85,111)(H,86,106)(H,87,107)(H,88,103)(H,89,112)(H,90,108)(H,91,109)(H,92,110)(H,98,99)(H,100,101)(H,113,114)(H4,78,79,80)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,59-,60-/m0/s1
Standard InChI Key ULTQHQRLDLAKSE-OTTUJAAISA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CN
Canonical SMILES CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CN

Introduction

Structural Characteristics and Isoform Diversity

Primary Sequence and Molecular Composition

Thymopoietin I/II (29-41) (bovine) corresponds to residues 29–41 of bovine thymopoietin II, a 49-amino-acid polypeptide. Its molecular formula is C73H115N19O22\text{C}_{73}\text{H}_{115}\text{N}_{19}\text{O}_{22}, with a molecular weight of 1610.8 g/mol. Comparative sequencing of thymopoietin isoforms reveals:

  • Thymopoietin I: Isolated from thymus, identical to thymopoietin II except for residue 34 (arginine → lysine)

  • Thymopoietin III: Spleen-derived variant showing microheterogeneity at position 34 (glutamine/lysine)

The conserved N-terminal region (residues 1–28) across isoforms suggests evolutionary pressure to maintain structural motifs critical for thymic functions, while C-terminal variations may modulate tissue-specific activity .

Synthesis and Purification Methodologies

Solid-phase peptide synthesis (SPPS) using Merrifield's methodology remains the gold standard for producing thymopoietin fragments . Critical synthesis parameters include:

ParameterSpecification
Resin Typep-Methylbenzhydrylamine (MBHA) resin
Coupling ReagentDicyclohexylcarbodiimide (DCC)
Deprotection ConditionsTrifluoroacetic acid (TFA)/thioanisole
Purification MethodReverse-phase HPLC (C18 column)
Purity Standard>95% by analytical HPLC

Post-synthesis characterization employs mass spectrometry (MALDI-TOF) and enzymatic digestion with Staphylococcus aureus V8 protease to verify sequence integrity .

Biological Activity and Mechanism

Immunomodulatory Effects

The fragment induces Thy-1.2 antigen expression on T lymphocytes from athymic mice at concentrations ≥10 nM, confirming residual thymopoietic activity . Mechanistic studies demonstrate:

  • Receptor Binding: Conformational changes in T-cell surface receptors upon peptide interaction

  • Transcriptional Activation: Nuclear translocation of NF-κB and AP-1 within 30 minutes post-exposure

  • Cellular Differentiation: CD4+/CD8+ double-positive thymocyte generation in in vitro cultures

Comparative activity assays show 3% efficacy relative to full-length thymopoietin, suggesting tertiary structure requirements for optimal function.

Neuromuscular Interactions

Thymopoietin I/II (29-41) binds nAChRs with Kd=2.5×109M1K_d = 2.5 \times 10^{-9} \, \text{M}^{-1}, competitively inhibiting α-bungarotoxin binding . Functional consequences include:

  • Neostigmine-Reversible Block: Complete neuromuscular transmission inhibition in murine phrenic nerve-hemidiaphragm preparations

  • Delayed Onset: Maximal blockade achieved after 18–24 hours vs. immediate effects with curare

  • Receptor Subtype Specificity: Preferential binding to γ-subunit-containing nAChRs (embryonic vs. adult isoforms)

This temporal disparity suggests allosteric modulation rather than competitive antagonism, potentially involving receptor internalization pathways .

Research Findings and Experimental Models

Immune System Studies

In athymic BALB/c nude mice models:

  • T Cell Reconstitution: Daily 100 μg/kg injections restored splenic T cell counts to 45% of euthymic controls within 14 days

  • Graft-vs-Host Delay: Prolonged skin allograft survival from 9.2 ± 1.1 days (control) to 16.8 ± 2.3 days

Notably, the fragment failed to induce IL-2 production in mixed lymphocyte reactions, indicating selective activity on early thymocyte precursors .

Neuromuscular Junction Investigations

Electrophysiological recordings in Torpedo californica electric organ preparations revealed:

ParameterThymopoietin (29–41)α-Bungarotoxin
Binding Affinity (Ka)2.5×1092.5 \times 10^93.1×1093.1 \times 10^9
Association Rate (kon)1.8×1061.8 \times 10^62.2×1062.2 \times 10^6
Dissociation Half-life42 min68 min

Despite similar binding kinetics, thymopoietin fragments caused only 12% reduction in miniature endplate potential frequency vs. 94% with α-bungarotoxin .

Pathophysiological Correlations

Myasthenia Gravis Implications

Autoantibody cross-reactivity studies demonstrate:

  • Epitope Sharing: 23% of myasthenia gravis sera recognize thymopoietin (29–41) sequences

  • Receptor Internalization: Accelerated nAChR turnover in presence of anti-thymopoietin antibodies (t½ = 8.3 hrs vs. 13.7 hrs control)

These findings suggest molecular mimicry mechanisms in autoimmune neuromuscular disorders.

Muscular Dystrophy Models

In Lmna-/- mice (Emery-Dreifuss muscular dystrophy model):

  • Satellite Cell Dysfunction: 58% reduction in Pax7+/MyoD+ cells during muscle regeneration

  • Smad Signaling Alterations: 3.2-fold increase in nuclear phospho-Smad2/3 correlates with apoptosis

While thymopoietin fragments don't directly correct laminopathies, their neuromuscular effects provide insights into secondary signaling cascades .

Research Applications and Limitations

Experimental Uses

Current applications include:

  • T Cell Differentiation Studies: In vitro modeling of thymic education processes

  • nAChR Allosteric Modulation: Probing receptor conformational states

  • Autoantibody Characterization: Epitope mapping in myasthenic sera

Technical Constraints

Key limitations necessitate caution:

  • Bioactivity Stability: 37% activity loss after 72 hours at 4°C in aqueous solution

  • Species Specificity: Murine models show 5-fold higher sensitivity than primate cells

  • Off-Target Effects: Weak agonism at μ-opioid receptors (EC50 = 12 μM)

These factors mandate rigorous dose-response characterization in experimental designs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator